(2,2-Dichlorocyclopropyl)benzene CAS number 2415-80-7 properties
(2,2-Dichlorocyclopropyl)benzene CAS number 2415-80-7 properties
An In-depth Technical Guide to (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
(2,2-Dichlorocyclopropyl)benzene, identified by CAS number 2415-80-7, is a halogenated aromatic hydrocarbon that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a strained gem-dichlorocyclopropane ring appended to a phenyl group, imparts a distinct reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role in pharmaceutical development.[2]
The primary industrial and research significance of this compound lies in its function as a key precursor to the hypolipidemic drug ciprofibrate, which is used to treat hyperlipoproteinemia.[1][2] Beyond this well-established application, its utility extends into materials science and broader organic synthesis, making it a compound of interest for a wide range of chemical innovation.[3]
Physicochemical and Spectroscopic Profile
(2,2-Dichlorocyclopropyl)benzene is a transparent, colorless to very slightly yellow liquid under standard conditions.[1][3] Its high boiling point and density are characteristic of chlorinated aromatic compounds. It is sparingly soluble in water but exhibits good solubility in common organic solvents.[4]
Core Properties
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2415-80-7 | [5][6] |
| Molecular Formula | C₉H₈Cl₂ | [1][5][7] |
| Molecular Weight | 187.07 g/mol | [5][6] |
| Appearance | Colorless to slightly yellow liquid | [1][4] |
| Density | 1.208 g/mL at 25 °C | [1][8] |
| Boiling Point | 103 °C at 10 mmHg 234.5 °C at 760 mmHg | [8][9] |
| Refractive Index | n20/D 1.551 | [8] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [10] |
| Solubility | Sparingly soluble in water | [4] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of (2,2-Dichlorocyclopropyl)benzene. Key spectral data are available across various databases.
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Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about its proton and carbon environments.[11][12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic vibrational frequencies for the aromatic C-H, C=C, and the C-Cl bonds, as well as the cyclopropyl ring system.[5][6]
-
Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a molecular ion peak confirming its mass.[6][14]
Synthesis and Mechanism
The most common and efficient synthesis of (2,2-Dichlorocyclopropyl)benzene involves the dichlorocyclopropanation of styrene.[2] This reaction is a classic example of carbene addition to an alkene.
Mechanism: Phase-Transfer Catalyzed Dichlorocarbene Addition
The synthesis proceeds via the generation of dichlorocarbene (:CCl₂) from chloroform using a strong base, typically a 50% aqueous sodium hydroxide solution. The reaction is heterogeneous (organic and aqueous phases), necessitating a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (TEBA) to facilitate the reaction between the reactants across the phase boundary.[1][2] The highly reactive dichlorocarbene then undergoes a [1+2] cycloaddition with the double bond of styrene to form the stable dichlorocyclopropane ring.
Caption: Phase-transfer catalysis workflow for dichlorocarbene generation and cycloaddition.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of (2,2-Dichlorocyclopropyl)benzene.[2]
-
Setup: To a 250 mL four-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add styrene (30g), dichloromethane (30 mL), chloroform (43.5g), and benzyltriethylammonium chloride (TEBA) (1.2g).
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux.
-
Base Addition: Slowly add a pre-prepared alkaline solution (28.5g NaOH dissolved in 28.5 mL water) to the refluxing mixture over a period of time.
-
Reaction: Maintain the reflux for approximately 8 hours to ensure the reaction goes to completion.
-
Workup: Cool the mixture to room temperature. Add 60 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Extract the aqueous layer with petroleum ether. Combine all organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100 °C to yield a colorless liquid. Purity is typically >99% by HPLC.[2]
Applications in Drug Development and Materials Science
The unique chemical structure of (2,2-Dichlorocyclopropyl)benzene makes it a valuable precursor for more complex molecules.
Key Intermediate for Ciprofibrate
The most prominent application is in the synthesis of the fibric acid derivative ciprofibrate.[1] The synthesis leverages the (2,2-Dichlorocyclopropyl)benzene core, which undergoes further chemical transformations, including Friedel-Crafts acylation and Baeyer-Villiger oxidation, to construct the final drug molecule.[2]
Caption: Simplified synthetic pathway from the core intermediate to Ciprofibrate.
Broader Synthetic and Material Applications
The reactivity of the dichlorocyclopropyl group allows for various chemical modifications, making it a versatile building block for novel drug discovery programs. Furthermore, its structure has found use in materials science, particularly in the development of specialized polymers and electronic chemicals like photoresists for the semiconductor industry.[1][3] There are also reports of its use as a pesticide, where its mechanism of action is believed to involve the disruption of the pest's nervous system.[4]
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety protocols must be strictly followed when handling (2,2-Dichlorocyclopropyl)benzene.
Hazard Identification
The compound is classified as hazardous and carries the following GHS warnings:
-
H315: Causes skin irritation.[15]
-
H319: Causes serious eye irritation.[15]
-
H335: May cause respiratory irritation.[15]
-
It is also considered harmful if swallowed or inhaled.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10] Eyewash stations and safety showers must be readily accessible.[10]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[10]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[10]
-
Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and direct sunlight.[4][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[10]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[10]
Conclusion
(2,2-Dichlorocyclopropyl)benzene is a chemical intermediate of considerable value, bridging basic organic chemistry with critical applications in the pharmaceutical and materials science sectors. Its efficient synthesis, well-characterized properties, and defined reactivity pathways make it a reliable and sought-after building block for advanced chemical manufacturing and research. A thorough understanding of its handling requirements is essential to safely unlock its full synthetic potential.
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- How to Synthesize (2,2-Dichlorocyclopropyl)
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- SAFETY D
- The Role of (2,2-Dichlorocyclopropyl)
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